9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine, also known as 9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol, is a bicyclic compound with significant implications in medicinal chemistry and pharmacology. Its molecular formula is , and it has a molecular weight of 183.29 g/mol. The compound is classified under azabicyclic amines, which are characterized by their nitrogen-containing bicyclic structures.
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine falls under the category of alkaloids due to its nitrogen-containing structure, which often exhibits biological activity. It is also categorized as a bicyclic amine, indicating its structural complexity and potential applications in drug development.
The synthesis of 9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine can be achieved through several methods, primarily involving the cyclization of appropriate precursors.
Key Steps in Synthesis:
Technical details about specific reagents and conditions for each step may vary based on the synthetic route chosen.
The molecular structure of 9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine features a bicyclic framework with a nitrogen atom incorporated into one of the rings, contributing to its unique properties.
The compound's structural data includes:
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine can participate in various chemical reactions typical of amines and bicyclic compounds:
Technical details regarding reaction conditions (e.g., temperature, solvents) are essential for optimizing these processes in laboratory settings.
The mechanism of action for 9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine is primarily related to its interaction with biological targets, particularly receptors in the central nervous system:
Data on specific receptor interactions and pharmacodynamics would enhance understanding of its therapeutic potential.
The physical properties of 9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine include:
Key chemical properties include:
Relevant data such as melting point, boiling point, and density are often determined experimentally to facilitate practical applications.
The primary applications of 9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine lie within medicinal chemistry:
Research into its biological activities continues to expand its potential uses in treating various conditions, particularly those related to the nervous system.
The azabicyclo[3.3.1]nonane scaffold represents a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with diverse biological targets. This bicyclic framework features a bridged amine that enables precise three-dimensional positioning of pharmacophores. Historically, derivatives like granisetron intermediates (e.g., endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, CAS 76272-56-5) established the scaffold’s utility in serotonin 5-HT₃ receptor antagonism for antiemetic applications [3] [9]. The structural complexity of this bridged system allows for stereochemical diversification, with endo vs. exo configurations significantly impacting receptor binding affinity and selectivity. Early synthetic routes faced challenges in achieving stereocontrol, particularly for 3-amino derivatives, which limited exploration until advanced catalytic methods emerged [6] [7].
The introduction of a 9-(propan-2-yl) group (isopropyl) substituent at the bridgehead nitrogen induces critical alterations in physicochemical properties and bioavailability. Compared to the 9-methyl analog (MW 154.25 g/mol), the 9-isopropyl variant (C₁₁H₂₂N₂, MW 182.31 g/mol) exhibits enhanced lipophilicity (log P ~2.1 predicted), influencing membrane permeability and CNS penetration potential [9]. This substitution also increases steric bulk, potentially reducing first-pass metabolism by shielding the amine group from oxidative enzymes. The isopropyl group’s electron-donating properties moderately decrease the basicity of the bridgehead nitrogen (predicted pKₐ ~9.2), which may optimize receptor interactions and plasma protein binding kinetics. These modifications collectively improve the compound’s drug-likeness, positioning it favorably for central nervous system targets [1] [6].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0